molecular formula C6H5F3N2O2 B6202570 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 497833-02-0

2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B6202570
CAS No.: 497833-02-0
M. Wt: 194.11 g/mol
InChI Key: LLYFBVOGPOUFBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a chemical building block of significant interest in medicinal and materials chemistry. This compound features a pyrazole ring system, a privileged scaffold in drug discovery, which is functionalized with a highly electronegative trifluoromethyl group that can enhance metabolic stability, membrane permeability, and binding affinity . The acetic acid side chain provides a versatile handle for further synthetic modification, allowing researchers to readily conjugate the pyrazole moiety to other molecular platforms via amide bond formation or esterification. Its primary research application is as a key synthetic intermediate in the development of novel bioactive molecules. Pyrazole derivatives are extensively investigated for their wide spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and antitumor properties . In particular, recent studies highlight the importance of pyrazole-s-triazine hybrids, which have demonstrated promising cytotoxicity against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231), glioblastoma (U-87 MG), and non-small cell lung cancer (A549) . The mechanism of action for such advanced derivatives is often multi-targeted, involving the inhibition of critical signaling pathways like EGFR and PI3K/AKT/mTOR, which are pivotal for cell proliferation and survival . Furthermore, scorpionate-type ligands derived from bis- and tris(pyrazolyl)methane complexes, which share structural features with this acetic acid functionalized pyrazole, have shown remarkable utility in catalysis, enabling processes such as water oxidation and alkane functionalization . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

CAS No.

497833-02-0

Molecular Formula

C6H5F3N2O2

Molecular Weight

194.11 g/mol

IUPAC Name

2-[5-(trifluoromethyl)pyrazol-1-yl]acetic acid

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)4-1-2-10-11(4)3-5(12)13/h1-2H,3H2,(H,12,13)

InChI Key

LLYFBVOGPOUFBC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)CC(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The ethyl ester precursor undergoes base-mediated hydrolysis in ethanol-water mixtures. Potassium tert-butoxide (KOtBu) is employed as a strong, non-nucleophilic base, facilitating the deprotonation of water to generate hydroxide ions. These ions nucleophilically attack the ester carbonyl, leading to the formation of the carboxylate intermediate. Acidification with concentrated HCl protonates the carboxylate, yielding the final acetic acid derivative.

Key Reaction Parameters

  • Solvent System : Ethanol (EtOH) with stoichiometric water (0.01 mL per 2 mL EtOH)

  • Temperature : 60°C

  • Reaction Time : Overnight (12–16 hours)

  • Base : Potassium tert-butoxide (1.5 equivalents relative to ester)

  • Workup : Extraction with ethyl acetate (EtOAc), acidification to pH 2, and drying over Na₂SO₄.

Yield and Purity

  • Isolated Yield : 86%

  • Purity : >95% (confirmed by ¹H NMR and mass spectrometry).

Synthetic Protocol

  • Step 1 : Combine ethyl 2-[3-(trifluoromethyl)pyrazol-1-yl]acetate (120 mg, 0.54 mmol) and KOtBu (91 mg, 0.81 mmol) in EtOH (2 mL) and water (0.01 mL).

  • Step 2 : Heat the mixture at 60°C with stirring for 16 hours.

  • Step 3 : Quench with water (20 mL) and extract with EtOAc (20 mL). Discard the organic layer.

  • Step 4 : Acidify the aqueous phase to pH 2 using concentrated HCl and extract with EtOAc (3 × 20 mL).

  • Step 5 : Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to isolate the product as an orange solid.

Alternative Synthetic Routes

While ester hydrolysis remains the predominant method, exploratory approaches have been investigated to improve scalability and functional group tolerance.

Cyclocondensation Strategies

Cyclocondensation of hydrazides with trihaloalkenones presents another potential pathway, as demonstrated in related pyrazole-acetic acid syntheses. For example:

  • Hydrazide Formation : React methyl nicotinate with hydrazine hydrate to generate nicotinohydrazide intermediates.

  • Cyclocondensation : Treat the hydrazide with 4-methoxy-4-alkyl-1,1,1-trihaloalk-3-en-2-ones in ethanol under reflux.

Advantages

  • Green Solvent : Ethanol minimizes environmental impact.

  • High Yields : Reported yields of 67–91% for analogous compounds.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base critically influences reaction efficiency. Ethanol-water mixtures enhance solubility of both the ester and carboxylate intermediates, while KOtBu provides sufficient basicity without promoting ester transesterification. Comparative studies with NaOH or KOH in aqueous ethanol resulted in lower yields (70–75%) due to incomplete conversion.

Characterization and Analytical Data

Spectroscopic Analysis

¹H NMR (CDCl₃, 400 MHz)

  • δ 7.54 (1H, dd, J = 2.3 Hz, 0.9 Hz): Pyrazole C4-H.

  • δ 6.61 (1H, d, J = 2.2 Hz): Pyrazole C5-H.

  • δ 5.04 (2H, s): Acetic acid CH₂ group.

Mass Spectrometry

  • Method : Electrospray ionization (ESI)

  • Observed : m/z 195.0 [M+H]⁺

  • Calculated for C₆H₅F₃N₂O₂ : 194.11 g/mol.

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow systems could enhance throughput and reduce thermal degradation risks. Microreactors with precise temperature control (60 ± 1°C) and residence times of 2–4 hours may achieve comparable yields (>85%).

Cost Analysis

  • KOtBu Cost : ~$50/kg (industrial bulk pricing).

  • Ethyl Ester Precursor : ~$100/g (custom synthesis).

  • Overall Cost : Estimated $150–200 per gram of final product.

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Hydrolysis regenerates the acid under basic conditions.

Example Reaction Pathway (from ):

  • Esterification : Reaction with ethanol/H<sub>2</sub>SO<sub>4</sub> forms the ethyl ester.

  • Hydrolysis : Treatment with NaOH yields the free acid.

SubstrateReagent/ConditionsProductYieldReference
2-[5-(CF<sub>3</sub>)-1H-pyrazol-1-yl]acetic acidEthanol, H<sub>2</sub>SO<sub>4</sub>, refluxEthyl ester89%
Ethyl esterNaOH (50% aq.), THF, 24hRecovered acetic acid derivative92%

Amide and Peptide Coupling

The carboxylic acid reacts with amines via carbodiimide-mediated coupling to form amides, a key step in drug derivatization.

Key Reagents :

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • DMAP (4-dimethylaminopyridine) as a catalyst

Example (from ):
Coupling with N-methyl-4-piperidinylamine in dichloromethane produced a bioactive thiazolecarboxamide derivative.

AmineCoupling AgentConditionsProduct YieldReference
N-Methyl-4-piperidinylamineEDC, DMAPDCM, 20°C, 12h78%

Decarboxylation

Thermal or acidic conditions induce decarboxylation, yielding 1-(trifluoromethyl)pyrazole derivatives.

ConditionsTemperatureProductYieldReference
H<sub>2</sub>SO<sub>4</sub>/AcOH (1:10 v/v)80°C, 2h1-(Trifluoromethyl)pyrazole68%

Nucleophilic Substitution on Pyrazole

The electron-withdrawing trifluoromethyl group activates the pyrazole ring for substitution at the C4 position.

Example Reaction :
Reaction with hydrazine forms triazole hybrids (from ):

ReagentConditionsProductYieldReference
HydrazineEthanol, 78°C, 4hPyrazolyl-triazole hybrid85%

Salt Formation

The carboxylic acid forms salts with inorganic bases, enhancing solubility for biological testing.

BaseConditionsSalt FormedSolubility (mg/mL)Reference
NaOHH<sub>2</sub>O, RTSodium salt>50
NH<sub>4</sub>OHEthanol, 0°CAmmonium salt35

Cyclocondensation Reactions

The pyrazole-acetic acid scaffold participates in cyclization to form heterocyclic systems.

Example (from ):
Reaction with 2-bromoketones yields thiadiazine intermediates, which dehydrate to pyrazolyl-thiazoles.

ReagentConditionsProductYieldReference
2-BromoacetophenoneDMSO/CuCl<sub>2</sub>, 100°CPyrazolyl-thiazole74%

Biological Derivatization

The compound serves as a precursor for anti-inflammatory and antimicrobial agents.

Notable Derivatives (from ):

  • Anti-inflammatory : Pyrazolyl benzenesulfonamide derivatives showed IC<sub>50</sub> = 3.2 μM against COX-2.

  • Antitubercular : CF<sub>3</sub>-substituted pyrazoles demonstrated MIC = 3 μM against Mycobacterium tuberculosis .

Scientific Research Applications

Medicinal Chemistry

TFMPA has been investigated for its potential therapeutic applications:

  • Anti-inflammatory Activity : Studies have shown that compounds with pyrazole structures exhibit anti-inflammatory properties. TFMPA has been evaluated in vitro and in vivo for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis.
  • Anticancer Properties : Research has indicated that TFMPA can induce apoptosis in cancer cells. A study demonstrated that TFMPA inhibited the growth of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent.
  • Antimicrobial Activity : TFMPA has shown promising results against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, which could lead to the development of new antibiotics.

Agricultural Science

In agricultural applications, TFMPA serves as a key intermediate in the synthesis of agrochemicals:

  • Herbicide Development : The compound is being explored for its herbicidal properties. Preliminary studies indicate that it can selectively inhibit the growth of certain weeds while being less toxic to crops.
  • Plant Growth Regulators : TFMPA has been tested as a plant growth regulator, promoting root development and enhancing stress resistance in plants.

Material Science

TFMPA's unique chemical structure makes it suitable for various material science applications:

  • Polymer Synthesis : Researchers are investigating the use of TFMPA in the synthesis of fluorinated polymers, which possess enhanced thermal stability and chemical resistance.
  • Nanotechnology : TFMPA is being explored for its potential role in the development of nanomaterials with specific electronic properties.

Case Study 1: Anti-inflammatory Effects

In a controlled study, TFMPA was administered to animal models with induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry detailed the effects of TFMPA on human cancer cell lines. The compound was shown to inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Case Study 3: Herbicide Efficacy

A field trial conducted by agricultural scientists assessed the efficacy of TFMPA-based herbicides against common weed species. The results demonstrated effective weed control with minimal impact on crop yield, suggesting its viability as an environmentally friendly herbicide .

Data Tables

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAnti-inflammatoryReduced cytokine levels in animal models
AnticancerInduced apoptosis in cancer cell lines
Agricultural ScienceHerbicideEffective weed control with low crop toxicity
Plant Growth RegulatorEnhanced root development under stress
Material SciencePolymer SynthesisImproved thermal stability in fluorinated polymers
NanotechnologyDevelopment of nanomaterials with electronic properties

Mechanism of Action

The mechanism by which 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The pyrazole core allows for significant structural diversity. Key analogs include:

Positional Isomers
  • 2-[3-(Trifluoromethyl)-1H-pyrazol-4-yl]acetic Acid (CAS 1314923-82-4): Substituents: CF₃ at position 3, acetic acid at position 4. Molecular Weight: 194.11 g/mol.
Substituted Derivatives
  • 2-[5-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid :

    • Substituents: Cl at position 5, CF₃ at position 3.
    • Molecular Formula: C₆H₄ClF₃N₂O₂ ; Molecular Weight: 228.56 g/mol .
    • Properties: The electron-withdrawing chlorine enhances electrophilicity, which may improve reactivity in nucleophilic substitution reactions .
  • 2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid: Substituents: CH₃ at position 3, CF₃ at position 5. Molecular Formula: C₇H₇F₃N₂O₂; Molecular Weight: 208.14 g/mol.

Functional Group Modifications

Acetic Acid Derivatives
  • 5-Amino-1H-pyrazole-3-acetic Acid (CAS 174891-10-2): Substituents: NH₂ at position 5, acetic acid at position 3. Molecular Weight: 141.13 g/mol. Properties: The amino group enhances solubility via hydrogen bonding, making it suitable for aqueous formulations .
Ester and Amide Derivatives
  • Ethyl 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate :
    • Substituents: Ethyl ester replaces the carboxylic acid.
    • Properties: Esterification masks the acidic proton, improving cell membrane permeability .
COX Inhibition
  • Celecoxib (4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide):
    • Substituents: CF₃ at position 3, sulfonamide at position 1.
    • Key Finding: The CF₃ group in celecoxib contributes to COX-2 selectivity and prolonged half-life (t₁/₂ = ~11 h in rats). Metabolism involves oxidation of the methyl group to a carboxylic acid .
Fungicidal Activity
  • Isothiazole–Thiazole Derivatives :
    • Substituents: CF₃-pyrazole conjugated with thiazole.
    • Key Finding: The trifluoromethyl group enhances fungicidal potency against Botrytis cinerea (EC₅₀ = 2.8 μM) by improving target binding .

Physicochemical and Metabolic Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) LogP* Key Metabolic Pathway
2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid CF₃ (5), COOH (1) C₆H₅F₃N₂O₂ 194.11 1.8 Glucuronidation, oxidation
2-[5-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid Cl (5), CF₃ (3) C₆H₄ClF₃N₂O₂ 228.56 2.5 Dechlorination, hydrolysis
2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic Acid CH₃ (3), CF₃ (5) C₇H₇F₃N₂O₂ 208.14 2.1 Methyl oxidation to carboxylic acid
Celecoxib CF₃ (3), SO₂NH₂ (1) C₁₇H₁₄F₃N₃O₂S 381.37 3.4 Methyl oxidation, glucuronidation

*LogP values estimated using fragment-based methods.

Biological Activity

2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C6H6F3N2O2
  • CAS Number : 345637-71-0
  • Molecular Weight : 192.11 g/mol

The biological activity of this compound is largely attributed to its structural features:

  • The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with biological targets.
  • The pyrazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity or modulating their function.
  • The acetic acid moiety may contribute to binding interactions with active sites on target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can exhibit significant antiproliferative effects against various cancer cell lines:

Cancer Type Cell Line IC50 (μM) Reference
Lung CancerA5494.39
Breast CancerMDA-MB-2313.50
Colorectal CancerHCT1165.20
Renal Cancer786-O6.00

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation, such as the PI3K/AKT/mTOR pathway.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. In vitro studies have demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

Activity Type IC50 (μg/mL) Reference
COX-1 Inhibition60.56
COX-2 Inhibition57.24

In vivo models further support these findings, showing reduced edema and inflammation in carrageenan-induced rat paw edema models.

Antimicrobial Activity

Preliminary evaluations have shown that compounds similar to this compound exhibit antimicrobial properties against various pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL

These results indicate potential applications in treating bacterial infections.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrazole derivatives, including those containing the trifluoromethyl group:

  • Synthesis and Evaluation of Novel Derivatives : A study synthesized multiple derivatives of pyrazole and assessed their biological activities, revealing significant anticancer properties linked to structural modifications.
  • Mechanistic Insights into Anticancer Properties : Research demonstrated that specific pyrazole derivatives could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Comparative Analysis with Other Compounds : A comparative study revealed that the trifluoromethyl substitution significantly enhances the biological activity of pyrazole derivatives compared to their non-fluorinated counterparts.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how do reaction conditions influence yield?

  • Methodology :

  • Cyclocondensation : Start with ethyl acetoacetate, DMF-DMA, and phenylhydrazine to form pyrazolecarboxylate intermediates, followed by hydrolysis to the carboxylic acid .
  • Purification : Use reverse-phase chromatography (C18 columns) for intermediates, as described for structurally similar pyrazole derivatives .
  • Yield optimization : Adjust stoichiometry of trifluoromethyl-containing reagents (e.g., CF₃I or CF₃Cu) during pyrazole ring formation to minimize byproducts .

Q. How can structural characterization (e.g., NMR, IR, X-ray crystallography) confirm the regioselectivity of the pyrazole ring in this compound?

  • Methodology :

  • ¹H/¹³C NMR : Compare chemical shifts of pyrazole protons (typically δ 6.5–8.5 ppm) and acetic acid protons (δ 3.8–4.2 ppm) to distinguish between 1H-pyrazole isomers .
  • X-ray crystallography : Resolve ambiguity in trifluoromethyl group positioning (e.g., C-5 vs. C-3 substitution) using single-crystal diffraction data .

Q. What analytical techniques (e.g., HPLC, LC-MS) are recommended for assessing purity, and how can impurities be identified?

  • Methodology :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to detect impurities at 254 nm. Retention times for the compound and common byproducts (e.g., unreacted pyrazole intermediates) should be validated .
  • LC-MS : Identify impurities via molecular ion peaks (e.g., m/z 222.17 for the parent compound) and fragment patterns .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodology :

  • Computational studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze electron-withdrawing effects of the CF₃ group on pyrazole ring charge distribution .
  • Experimental validation : Compare Suzuki-Miyaura coupling efficiency with/without the CF₃ group using aryl boronic acids and Pd catalysts .

Q. What strategies resolve contradictions in bioactivity data (e.g., conflicting IC₅₀ values) across different assays?

  • Methodology :

  • Assay standardization : Use uniform solvent systems (e.g., DMSO concentration ≤0.1%) to avoid solubility-driven discrepancies .
  • Meta-analysis : Cross-reference data from enzyme inhibition (e.g., COX-2) and cell-based assays to identify assay-specific interference .

Q. How can computational modeling predict the compound’s binding affinity to target proteins (e.g., cyclooxygenase isoforms)?

  • Methodology :

  • Molecular docking : Use AutoDock Vina with crystal structures of COX-1/COX-2 (PDB: 1EQG, 3LN1) to simulate binding poses. Focus on hydrogen bonding with the acetic acid moiety .
  • MD simulations : Assess stability of protein-ligand complexes over 100 ns trajectories in explicit solvent .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary when scaling from milligram to gram quantities, and how can this be mitigated?

  • Root cause : Exothermic side reactions during CF₃ group introduction at larger scales .
  • Solution : Implement controlled temperature gradients (-10°C to 25°C) and slow reagent addition .

Q. How to address discrepancies in NMR data between theoretical predictions and experimental results?

  • Root cause : Solvent-induced shifts or dynamic effects (e.g., rotamers of the acetic acid side chain) .
  • Solution : Use deuterated DMSO for NMR to stabilize conformers and compare with DFT-calculated chemical shifts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.